molecular formula C12H16ClN3O3 B1379798 {1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride CAS No. 1609400-72-7

{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride

Cat. No.: B1379798
CAS No.: 1609400-72-7
M. Wt: 285.73 g/mol
InChI Key: QDGBYAQYEPJUKU-UHFFFAOYSA-N
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Description

{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives. This compound is known for its potential bioactive properties and is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride typically involves the reaction of 3,4-dimethoxyphenylhydrazine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with ethylamine to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of {1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3.ClH/c1-7(13)12-14-11(15-18-12)8-4-5-9(16-2)10(6-8)17-3;/h4-7H,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGBYAQYEPJUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-72-7
Record name 1,2,4-Oxadiazole-5-methanamine, 3-(3,4-dimethoxyphenyl)-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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